molecular formula C16H11Cl2NO3 B5777459 3-(1,3-benzodioxol-5-yl)-N-(3,5-dichlorophenyl)acrylamide

3-(1,3-benzodioxol-5-yl)-N-(3,5-dichlorophenyl)acrylamide

Cat. No. B5777459
M. Wt: 336.2 g/mol
InChI Key: NXCZHRHHSGEXPA-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-benzodioxol-5-yl)-N-(3,5-dichlorophenyl)acrylamide, also known as BDAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDAA belongs to the class of acrylamides and has been shown to possess various biochemical and physiological effects that make it a promising candidate for drug development.

Mechanism of Action

3-(1,3-benzodioxol-5-yl)-N-(3,5-dichlorophenyl)acrylamide exerts its therapeutic effects through the inhibition of various enzymes and pathways involved in disease progression. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This compound also inhibits the activity of histone deacetylases (HDACs), which play a role in the epigenetic regulation of gene expression. Additionally, this compound has been shown to activate the Nrf2/ARE pathway, which is involved in the cellular response to oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects that make it a promising candidate for drug development. It has been shown to reduce inflammation, inhibit tumor growth, and protect against oxidative stress. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

3-(1,3-benzodioxol-5-yl)-N-(3,5-dichlorophenyl)acrylamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to be stable under various conditions. This compound has also been shown to possess low toxicity, making it suitable for use in in vitro and in vivo studies. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 3-(1,3-benzodioxol-5-yl)-N-(3,5-dichlorophenyl)acrylamide. One area of interest is the development of novel formulations that improve its solubility and bioavailability. Another area of interest is the investigation of its potential use in combination therapy with other drugs. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its therapeutic effects and to identify potential biomarkers for patient stratification.

Synthesis Methods

3-(1,3-benzodioxol-5-yl)-N-(3,5-dichlorophenyl)acrylamide can be synthesized through a multi-step process involving the reaction of 3,5-dichlorophenylamine with 1,3-benzodioxole-5-carboxylic acid, followed by the conversion of the resulting intermediate to this compound through acylation with acryloyl chloride. This synthesis method has been optimized to produce high yields of this compound with high purity.

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-N-(3,5-dichlorophenyl)acrylamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties. This compound has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(3,5-dichlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO3/c17-11-6-12(18)8-13(7-11)19-16(20)4-2-10-1-3-14-15(5-10)22-9-21-14/h1-8H,9H2,(H,19,20)/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCZHRHHSGEXPA-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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